(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Description
Properties
IUPAC Name |
(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c14-10-4-2-1-3-8(10)12(16)15-6-7-5-9(7)11(15)13(17)18/h1-4,7,9,11H,5-6H2,(H,17,18)/t7-,9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVKPJIGNVJQBD-ARENWVFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)C3=CC=CC=C3F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@H](N(C2)C(=O)C3=CC=CC=C3F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, with CAS number 1173667-00-9, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, synthesis methods, and case studies.
The compound's molecular formula is C₁₃H₁₂FNO₃, and it has a molecular weight of 249.24 g/mol. The structure features a bicyclic framework that is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂FNO₃ |
| Molecular Weight | 249.24 g/mol |
| CAS Number | 1173667-00-9 |
Research indicates that this compound exhibits activity as a mu-opioid receptor antagonist. This receptor plays a crucial role in pain modulation and addiction pathways.
Pharmacological Studies
- Mu-opioid Receptor Antagonism : In vitro studies have demonstrated that the compound effectively blocks mu-opioid receptors, which may contribute to its analgesic properties without the addictive potential associated with traditional opioids .
- Analgesic Effects : Animal studies have shown that this compound can reduce pain responses in models of acute and chronic pain, suggesting its potential as an alternative analgesic agent .
- Cytotoxicity and Antiproliferative Effects : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate its mechanisms and efficacy in vivo .
Case Study 1: Analgesic Efficacy in Rodent Models
A study conducted on rodents assessed the analgesic efficacy of the compound in models of inflammatory pain. Results indicated a significant reduction in pain behavior compared to control groups, supporting its potential therapeutic application in pain management .
Case Study 2: Anticancer Activity
Another investigation explored the antiproliferative effects of this compound on human cancer cell lines such as HeLa and MCF-7. The compound showed dose-dependent inhibition of cell growth, indicating potential for development as an anticancer agent .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Palladium-Catalyzed Reactions : Recent advancements highlight the use of palladium-catalyzed cyclopropanation reactions to produce various derivatives efficiently .
- Asymmetric Synthesis : A reported method involves asymmetric synthesis from glutamic acid using DMAP-catalyzed cyclization techniques, yielding high purity products suitable for biological testing .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of the target compound with related derivatives:
*Calculated molecular formula based on structural analogs.
Key Observations:
- Electron-Withdrawing vs. Bulky Groups : The 2-fluorobenzoyl group in the target compound provides moderate electron withdrawal, which may enhance binding to aromatic-rich receptor pockets compared to bulky tert-butoxycarbonyl (Boc) or dichloro substituents .
- Metabolic Stability: Fluorine substitution is known to reduce oxidative metabolism, suggesting improved pharmacokinetic profiles over non-halogenated analogs .
- Synthetic Utility : Boc-protected derivatives (e.g., ) are common intermediates in peptide synthesis, while dichloro or dimethyl variants () may serve as precursors for antiviral agents like Nirmatrelvir .
Anxiolytic Activity:
LY354740, a structurally related 3-azabicyclo[3.1.0]hexane derivative, exhibits potent anxiolytic effects in animal models (ED₅₀ = 0.2–0.5 mg/kg) without benzodiazepine-like side effects . The target compound’s 2-fluorobenzoyl group may modulate mGluR affinity or introduce off-target interactions, though specific data are lacking.
Physicochemical Properties
- Stability : Fluorine’s inductive effect may enhance acid stability over chlorine-substituted derivatives (), which are prone to elimination reactions.
Q & A
Q. What synthetic strategies are recommended for the stereoselective synthesis of (1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid?
Answer: The synthesis of this bicyclic compound requires careful control of stereochemistry. A plausible approach involves:
- Core bicyclo[3.1.0]hexane formation : Use a Simmons-Smith reaction for cyclopropanation, as demonstrated in related azabicyclohexane syntheses (e.g., via L-glutamic acid cyclization and deamination) .
- Fluorobenzoyl introduction : Employ 2-fluorobenzoyl chloride under Schotten-Baumann conditions to acylate the azabicyclohexane amine. Ensure anhydrous conditions to avoid hydrolysis.
- Carboxylic acid protection : Use tert-butoxycarbonyl (Boc) or methyl ester groups during synthesis, followed by selective deprotection (e.g., TFA for Boc, saponification for esters) .
Key challenges : Competing stereoisomers during cyclization; optimize reaction temperature and catalysts (e.g., chiral auxiliaries) to favor the (1S,2S,5R) configuration.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : 1H/13C NMR to verify stereochemistry (e.g., coupling constants for cyclopropane protons, fluorine splitting patterns) and assess purity .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.
- HPLC-MS : Use reverse-phase chromatography (C18 column, 0.1% formic acid in water/acetonitrile gradient) to quantify purity (>95%) and detect fluorinated byproducts .
- FT-IR : Confirm carbonyl (C=O) stretches for carboxylic acid (~1700 cm⁻¹) and amide (~1650 cm⁻¹) groups.
Q. What safety precautions are essential when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood due to potential respiratory irritation (H335) .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Avoid inhalation—use particulate filters if aerosolization occurs.
- Waste disposal : Neutralize carboxylic acid with sodium bicarbonate before disposal in halogenated waste containers.
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Answer:
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo. Fluorine’s electron-withdrawing effects may alter cytochrome P450 interactions .
- Solubility optimization : Use co-solvents (e.g., DMSO/PEG) or prodrug strategies (e.g., ester prodrugs) to improve bioavailability.
- Target engagement assays : Employ SPR or ITC to confirm binding affinity to intended targets (e.g., enzymes/receptors) and rule off-target effects.
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with a fluorobenzoyl-modified force field to model binding poses. Validate with MD simulations (AMBER/CHARMM) to assess stability .
- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with activity using descriptors like logP, polar surface area, and H-bond donors.
- Free energy perturbation (FEP) : Quantify binding energy differences between stereoisomers to rationalize selectivity .
Q. How can researchers design experiments to probe the compound’s mechanism of action in antibacterial assays?
Answer:
- MIC/MBC testing : Determine minimum inhibitory/bactericidal concentrations against Gram+/− strains (e.g., S. aureus, E. coli). Compare to structurally related azabicyclo compounds .
- Resistance studies : Serial passage bacteria under sub-MIC exposure to assess resistance development.
- Mode-of-action studies :
- Cell wall synthesis : Use β-lactamase inhibitors or SDS-PAGE to detect peptidoglycan disruption.
- Membrane integrity : Perform SYTOX Green uptake assays.
- Metabolomics : Track ATP depletion or metabolite shifts via LC-MS.
Methodological Notes
- Stereochemical validation : Always correlate experimental [α]D values with computational predictions (e.g., DFT-calculated optical rotations).
- Fluorine-specific considerations : 19F NMR (δ ~ -110 ppm for 2-fluorobenzoyl) is critical for tracking fluorinated intermediates .
- Data reproducibility : Pre-equilibrate HPLC columns with fluorinated mobile phases to avoid retention time variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
